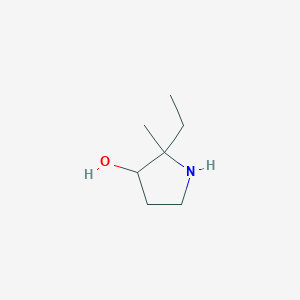
2-Ethyl-2-methylpyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-2-methylpyrrolidin-3-ol is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of an ethyl group and a methyl group attached to the second carbon of the pyrrolidine ring, and a hydroxyl group attached to the third carbon. Pyrrolidines are widely used in medicinal chemistry due to their versatile biological activities and their ability to act as scaffolds for drug development .
Preparation Methods
The synthesis of 2-Ethyl-2-methylpyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the 1,3-dipolar cycloaddition of a nitrone with an olefin, which provides regio- and stereoselectivity in the formation of the pyrrolidine ring . Another approach is the functionalization of preformed pyrrolidine rings, such as the reduction of pyrrolidine-2-one derivatives . Industrial production methods typically involve the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst at high temperatures and pressures .
Chemical Reactions Analysis
2-Ethyl-2-methylpyrrolidin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while reduction can yield the corresponding amine .
Scientific Research Applications
2-Ethyl-2-methylpyrrolidin-3-ol has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as a scaffold for drug development, particularly in the design of inhibitors for enzymes and receptors . In medicine, it has been explored for its potential therapeutic effects, including its ability to modulate biological pathways involved in disease . In industry, it is used in the production of fine chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 2-Ethyl-2-methylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. For example, it has been shown to interact with enzymes such as histone deacetylases and protein kinases, leading to the modulation of gene expression and cell signaling pathways . Molecular docking studies have provided insights into the binding interactions of this compound with its targets, highlighting its potential as a therapeutic agent .
Comparison with Similar Compounds
2-Ethyl-2-methylpyrrolidin-3-ol can be compared with other similar compounds, such as pyrrolidine, pyrrolidine-2-one, and pyrrolidine-2,5-dione . These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups. The presence of the ethyl and methyl groups in this compound provides unique steric and electronic properties that can influence its biological activity and chemical reactivity . This compound’s unique structure allows for specific interactions with molecular targets, distinguishing it from other pyrrolidine derivatives .
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
2-ethyl-2-methylpyrrolidin-3-ol |
InChI |
InChI=1S/C7H15NO/c1-3-7(2)6(9)4-5-8-7/h6,8-9H,3-5H2,1-2H3 |
InChI Key |
LSZOLHLPXNJXHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(CCN1)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















